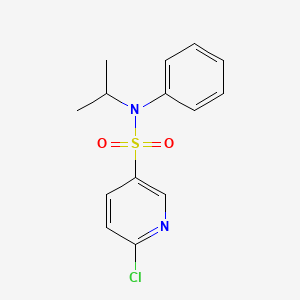
6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide, also known as CPZEN-45, is a novel small molecule compound that has gained attention in recent years due to its potential applications in scientific research. CPZEN-45 is a sulfonamide derivative that was first synthesized in 2015 by a group of researchers in China. Since then, CPZEN-45 has been studied extensively for its various biochemical and physiological effects.
作用机制
The exact mechanism of action of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is not fully understood. However, studies have shown that 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide can modulate various signaling pathways in cells. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has also been shown to modulate the Wnt/β-catenin signaling pathway, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has various biochemical and physiological effects. In vitro studies have shown that 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide can induce cell death in various cancer cell lines. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has also been shown to have anti-inflammatory effects and can potentially be used to treat inflammatory diseases such as rheumatoid arthritis. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has also been shown to modulate various signaling pathways in cells, including the AMPK, mTOR, and Wnt/β-catenin pathways.
实验室实验的优点和局限性
One of the key advantages of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is its potential applications in scientific research. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has various biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is also a well-established compound with a well-defined synthesis method. However, one of the limitations of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is its limited availability. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is not widely available, and its synthesis can be time-consuming and expensive.
未来方向
There are several future directions for the study of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide. One future direction is to further investigate the mechanism of action of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide. Although some signaling pathways have been identified, the exact mechanism of action of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is not fully understood. Another future direction is to investigate the potential applications of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide in the treatment of other diseases. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has shown promising results in the treatment of neurodegenerative diseases and cancer, but its potential applications in other diseases have not been fully explored. Finally, future studies should focus on optimizing the synthesis method of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide to make it more widely available for scientific research.
合成方法
6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide can be synthesized through a multi-step process involving various chemical reactions. The first step involves the condensation of 2-chloro-5-nitropyridine with 2-methylpropan-2-amine to form 6-chloro-N-(propan-2-yl)pyridine-3-amine. This intermediate is then reacted with phenylsulfonyl chloride to yield 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide, which is the final product. The synthesis method of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is a well-established process that has been optimized over the years.
科学研究应用
6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has been studied extensively for its various scientific research applications. One of the key applications of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is in the field of neuroscience. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has also been studied for its potential anti-cancer properties. In vitro studies have shown that 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide can induce cell death in various cancer cell lines. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has also been shown to have anti-inflammatory effects and can potentially be used to treat inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
6-chloro-N-phenyl-N-propan-2-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-11(2)17(12-6-4-3-5-7-12)20(18,19)13-8-9-14(15)16-10-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXASSYASXXRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[7-chloro-3-(morpholinocarbonyl)-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2584724.png)
![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]prop-2-enamide](/img/structure/B2584727.png)
![N-[(4-methoxyphenyl)methyl]-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2584728.png)
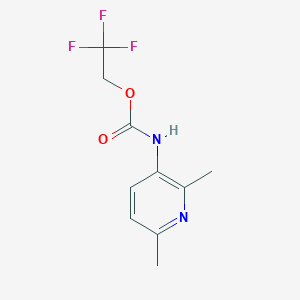
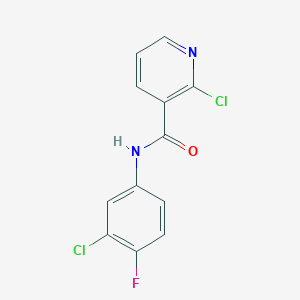
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2584731.png)
![3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2584732.png)
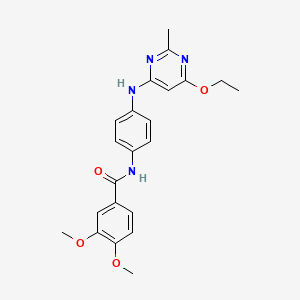
![6-(2-fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2584736.png)
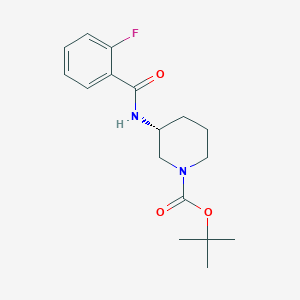
![(E)-N-[2-Fluoro-4-(1H-1,2,4-triazol-5-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2584739.png)

![3-[({3-Oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2584744.png)
